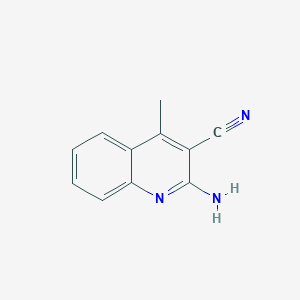

2-Amino-4-methylquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXUIIMDJKUSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345260 | |

| Record name | 2-Amino-4-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28448-11-5 | |

| Record name | 2-Amino-4-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold: a Cornerstone of Synthetic and Medicinal Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a ubiquitous and highly valued structural motif in chemistry. researchgate.net Its significance stems from its presence in a wide range of natural products and synthetically developed compounds that exhibit potent biological activities. researchgate.net This has led to its designation as a "privileged scaffold" in medicinal chemistry, a term used for molecular frameworks that are capable of binding to multiple biological targets. nih.govbohrium.com

The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of its derivatives to achieve desired biological effects. orientjchem.org Consequently, quinoline-based compounds have been developed with a broad spectrum of pharmacological applications, including anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial properties. nih.govorientjchem.orgnih.gov The inherent properties of the quinoline ring system and the ability to modify it have secured its role as a critical component in the design and discovery of new therapeutic agents. bohrium.comorientjchem.org

A Highly Adaptable Building Block: 2 Amino 4 Methylquinoline 3 Carbonitrile

2-Amino-4-methylquinoline-3-carbonitrile is a highly functionalized derivative of the quinoline (B57606) scaffold. Its structure, featuring a reactive amino group and a cyano (nitrile) group in a vicinal (adjacent) relationship, makes it an exceptionally useful intermediate for organic synthesis. researchgate.net These functional groups serve as handles for a variety of chemical transformations, allowing for the construction of diverse and complex molecular systems.

The synthesis of this key intermediate can be achieved through several efficient methods. One common approach involves a one-pot reaction that combines an aromatic amine, an aldehyde, and malononitrile (B47326). researchgate.net Specifically, this compound can be synthesized from 2-aminoacetophenone (B1585202) and malononitrile. chemicalbook.com Green chemistry approaches have also been developed, utilizing catalysts like ammonium (B1175870) chloride in ethanol (B145695) to produce high yields, simplifying the synthesis of these valuable quinoline derivatives. researchgate.net

The strategic placement of the amino and cyano groups facilitates a range of subsequent reactions, including cyclizations to form new fused heterocyclic systems. This reactivity is central to its role as a precursor for creating larger, more elaborate molecules for various research applications. researchgate.net

| Starting Materials | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| 2-Aminoacetophenone, Malononitrile | Not specified | Direct condensation and cyclization to form the target compound. | chemicalbook.com |

| Aromatic Amines, Aromatic Aldehydes, Malononitrile | Ammonium Chloride / Ethanol | One-pot, eco-friendly method with high yields (up to 92%). | researchgate.net |

| Substituted Anthranilonitriles, 3-Bromopropanenitrile | t-BuOK in DMF, then t-BuLi in THF | A multi-step approach involving Thorpe-Ziegler cyclization to create related 4-aminoquinoline-3-carbonitriles. | researchgate.net |

Current and Future Research Directions

Multicomponent Reaction Approaches for Quinoline-3-carbonitrile Scaffolds

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry as they allow for the construction of complex molecules from three or more starting materials in a single, efficient step. rsc.org This approach minimizes waste, reduces the need for purification of intermediates, and offers high atom economy, making it an attractive strategy for synthesizing quinoline derivatives. rsc.org

Condensation Reactions Involving Cyclohexanone, Malononitrile (B47326), and Aldehydes

A straightforward MCR approach has been utilized for the synthesis of tetrahydroquinoline-3-carbonitrile analogues. Specifically, 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been synthesized through a simple one-pot reaction involving cyclohexanone, malononitrile, and acetaldehyde (B116499). asianpubs.orgresearchgate.net This condensation reaction efficiently assembles the substituted quinoline ring system. Research has shown that altering the aldehyde component can lead to different molecular structures; for instance, replacing acetaldehyde with benzaldehyde (B42025) under similar conditions resulted in the formation of 2-amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile instead of the expected quinoline analogue. asianpubs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Acetaldehyde | 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | asianpubs.orgresearchgate.net |

| Cyclohexanone | Malononitrile | Benzaldehyde | 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile | asianpubs.orgresearchgate.net |

One-Pot Multicomponent Condensation Utilizing 2,4-Dihydroxyquinoline Derivatives

While direct synthesis of this compound from 2,4-dihydroxyquinoline derivatives via a single multicomponent reaction is less commonly detailed, one-pot modifications of these substrates are well-established. For instance, a one-pot Knoevenagel condensation-reduction reaction has been developed for the C-3 alkylation of a wide range of substituted 2,4-quinoline diols using various aldehydes. nih.govresearchgate.net This process, mediated by a Hantzsch ester, is operationally simple and provides useful C-3 alkylated quinoline diols in high yields (58-92%). nih.gov Although this method does not directly yield the 3-carbonitrile group, it demonstrates the feasibility of one-pot functionalization at the C-3 position of the 2,4-dihydroxyquinoline scaffold, which is a key structural feature.

Catalysis in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of quinoline derivatives. Various catalysts, from simple inorganic salts to complex organocatalytic systems, have been employed to improve reaction rates, yields, and regioselectivity while often promoting more environmentally friendly conditions.

Ammonium (B1175870) Chloride-Mediated Pathways for Regioselective Synthesis

Ammonium chloride (NH₄Cl) has been identified as a versatile, sustainable, and efficient catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net This method involves a Mannich-type reaction combining aromatic amines, aromatic aldehydes, and malononitrile in ethanol (B145695). researchgate.net Optimization studies have shown that a catalyst loading of 10 mol% ammonium chloride under reflux conditions (80°C) provides excellent yields, reaching up to 92%. researchgate.net The protocol demonstrates high regioselectivity and is compatible with a range of aromatic amines and aldehydes, including those with both electron-donating and electron-withdrawing groups. researchgate.net This approach presents a greener alternative to methods that rely on more expensive or hazardous catalysts. researchgate.net

Organocatalytic Systems: L-Proline-Promoted Reactions in Aqueous Media

In the pursuit of green chemistry, organocatalysis has emerged as a powerful tool. L-proline, a naturally occurring amino acid, has been effectively used as a catalyst for the three-component synthesis of 2-amino-4-arylquinoline-3-carbonitrile derivatives in an aqueous medium. researchgate.netscispace.com This protocol involves the reaction of anilines, aldehydes, and malononitrile. scispace.com The use of water as a solvent and a biodegradable catalyst makes this method environmentally benign. The reaction proceeds efficiently, yielding the desired products in high yields. researchgate.net This L-proline-promoted synthesis has been applied to create a variety of analogues for further study. scispace.comrsc.org

| Aniline Derivative | Aldehyde Derivative | Malononitrile | Catalyst | Solvent | Conditions |

|---|---|---|---|---|---|

| Aniline | 4-Nitrobenzaldehyde | Malononitrile | L-proline (20 mol%) | Water | Reflux, 12 h |

| Aniline | Benzaldehyde | Malononitrile | L-proline (20 mol%) | Water | Reflux, 12 h |

| Aniline | 4-Hydroxybenzaldehyde | Malononitrile | L-proline (20 mol%) | Water | Reflux, 12 h |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the efficiency of synthetic protocols compared to conventional heating methods. researchgate.netnih.gov This technology is considered a step toward green chemistry as it is clean, efficient, and economical. connectjournals.com

In the context of quinoline synthesis, microwave irradiation has been successfully applied to the multicomponent one-pot cyclocondensation of aromatic aldehydes, malononitrile, and 8-hydroxyquinoline (B1678124) in a green solvent like polyethylene (B3416737) glycol (PEG-400) to produce 2-amino-4-(aryl)-4H-pyrano[3,2-h]quinoline-3-carbonitriles. connectjournals.com Similarly, the synthesis of 4-substituted amino-2-methylquinolines catalyzed by p-toluenesulfonic acid was achieved with higher yields and shorter reaction times (1 hour) under microwave conditions compared to conventional methods. researchgate.net A rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline (B7769805) and aldehydes has also been reported using microwave irradiation, highlighting the broad applicability of this technique for preparing diverse quinoline derivatives. nih.gov

Strategic Syntheses of 2-Amino-4-arylquinoline-3-carbonitrile Derivatives

A prevalent and efficient method for the synthesis of 2-amino-4-arylquinoline-3-carbonitrile derivatives is a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and malononitrile. This approach is valued for its atom economy and operational simplicity. Various catalytic systems have been developed to promote this transformation, enhancing its efficiency and green credentials.

One notable catalytic system employs ammonium chloride (NH₄Cl) in ethanol. researchgate.netresearchgate.net This method involves a Mannich-type reaction where aromatic amines, aromatic aldehydes, and malononitrile are combined and heated. researchgate.net The reaction conditions are optimized to achieve high yields, with 10 mol% of ammonium chloride in ethanol at 80°C under reflux being identified as highly effective. researchgate.net This system has been shown to be adaptable, accommodating a range of aromatic amines and both electron-rich and electron-deficient aromatic aldehydes. researchgate.net The presence of electron-donating groups on the aromatic amines has been observed to increase the reaction rate and yield. researchgate.net A key advantage of using ethanol as a solvent is the often straightforward isolation of the product, as pure crystals may form upon cooling the reaction mixture, thereby simplifying the purification process. researchgate.net

Another advanced catalytic approach utilizes a porphyrin-cored, amine-functionalized dendritic polymer. This homogeneous organocatalyst has demonstrated high efficiency in the synthesis of 2-amino-4-arylquinoline-3-carbonitrile derivatives. The reaction, which also combines an aromatic aldehyde, an aromatic amine, and malononitrile, can be completed within an hour with high yields, typically ranging from 87% to 93%. This dendritic polymer catalyst showcases high thermal stability and amino group capacity, contributing to its effectiveness as a base catalyst.

The following table summarizes the research findings for the one-pot synthesis of various 2-amino-4-arylquinoline-3-carbonitrile derivatives.

| Aromatic Amine | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Benzaldehyde | NH₄Cl | Ethanol | 5 | 92 |

| Aniline | 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 6 | 90 |

| Aniline | 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 4 | 95 |

| 4-Methylaniline | Benzaldehyde | NH₄Cl | Ethanol | 4.5 | 94 |

| 4-Methoxyaniline | Benzaldehyde | NH₄Cl | Ethanol | 3.5 | 96 |

| Aniline | Benzaldehyde | Dendritic Polymer | Water/Ethanol (1:1) | 1 | 92 |

Transformation of Substituted Anthranilonitriles to 4-Aminoquinoline-3-carbonitrile (B2762942) Scaffolds via Thorpe-Ziegler Cyclization

A robust method for the synthesis of 4-aminoquinoline-3-carbonitrile scaffolds involves a two-step sequence starting from substituted anthranilonitriles. This strategy is centered around the Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles.

The first step of this process is the selective mono-N-alkylation of a substituted anthranilonitrile with 3-bromopropanenitrile. researchgate.net This reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) at room temperature. researchgate.net The choice of base is critical for achieving selective mono-N-alkylation, with potassium tert-butoxide (t-BuOK) being an effective option. researchgate.net This step yields the corresponding 2-(2-cyanoethylamino)benzonitrile intermediates in moderate to good yields. researchgate.net

The second and final step is the Thorpe-Ziegler cyclization of the N-unprotected 2-(cyanoethylamino)benzonitrile analogues. researchgate.net This intramolecular cyclization is induced by a strong base, such as tert-butyllithium (B1211817) (t-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures, typically -78°C. researchgate.net The reaction results in the formation of the desired 4-aminoquinoline-3-carbonitrile scaffolds in moderate yields. researchgate.net This method has been successfully applied to produce a variety of substituted 4-aminoquinoline-3-carbonitriles, including those with methyl and fluoro substituents on the benzene (B151609) ring. researchgate.net

The following table presents the research findings for the synthesis of 4-aminoquinoline-3-carbonitrile scaffolds from substituted anthranilonitriles.

| Substituent on Anthranilonitrile | Product | Overall Yield (%) |

| H | 4-Aminoquinoline-3-carbonitrile | 60 |

| 6-Methyl | 4-Amino-6-methylquinoline-3-carbonitrile | 55 |

| 7-Methyl | 4-Amino-7-methylquinoline-3-carbonitrile | 58 |

| 6-Fluoro | 4-Amino-6-fluoroquinoline-3-carbonitrile | 52 |

Utility as a Building Block for Complex Heterocyclic Architectures

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic compounds. The inherent reactivity of its enaminonitrile moiety is central to its utility in constructing elaborate molecular architectures.

The fusion of a pyrimidine ring to the quinoline core results in the formation of pyrimido[4,5-b]quinolines, a class of compounds with significant chemical and biological interest. This compound is a key starting material for accessing these derivatives through various cyclization strategies. For instance, the reaction with formamide (B127407) can lead to the formation of 4-aminopyrimido[4,5-b]quinoline derivatives. researchgate.net Similarly, cyclization with urea (B33335) can also yield derivatives of this heterocyclic system. researchgate.net A range of synthetic methods, including microwave-assisted intramolecular cyclization and multicomponent reactions, have been developed to efficiently construct the pyrimido[4,5-b]quinoline scaffold from suitably functionalized quinolines. researchgate.netnih.govrsc.org These methods often offer advantages such as high yields, short reaction times, and environmentally friendly conditions. nih.govrsc.org

| Starting Material | Reagent | Product | Reference |

| 2-Amino-3-cyanoquinoline | Formamide | 4-Aminopyrimido[4,5-b]quinoline derivatives | researchgate.net |

| 2-Aminoquinoline-3-carboxamide | Formamide | 4-Hydroxypyrimido[4,5-b]quinolines | researchgate.net |

| Aromatic aldehydes, dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride | Pyrimido[4,5-b]quinolines | nih.gov |

A convenient synthetic route has been developed for the preparation of novel spiro-oxazino-quinoline derivatives commencing from 2-aminoquinoline-3-carbonitrile. nih.gov This transformation highlights the ability of the amino and cyano groups to participate in reactions that generate spirocyclic systems, where two rings share a single atom. These complex structures are of interest for their unique three-dimensional arrangements and potential applications in materials science and medicinal chemistry. nih.gov

The strategic positioning of functional groups in this compound allows for various annulation reactions, leading to the formation of additional fused rings such as pyridine (B92270), coumarin, pyrimidine, thiophene, and thiazole. The enaminonitrile functionality is particularly adept at participating in cyclization reactions. For example, the synthesis of thieno[2,3-d]pyrimidines has been demonstrated from related 2-aminothiophene-3-carbonitriles, showcasing the synthetic potential of the enaminonitrile moiety in constructing thiophene-fused systems. nih.gov While specific examples for all the mentioned rings starting directly from this compound are not extensively detailed, the known reactivity patterns of o-amino-carbonitriles suggest their feasibility as precursors for such annulations through reactions with appropriate bifunctional reagents.

Reaction with Isothiocyanates and Formation of Thioureido Derivatives

The reaction of this compound with isothiocyanates provides a direct route to the corresponding thioureido derivatives. This reaction proceeds through the nucleophilic attack of the amino group on the electrophilic carbon atom of the isothiocyanate. The resulting thiourea (B124793) derivatives can serve as intermediates for the synthesis of further heterocyclic systems, such as fused thiazoles or pyrimidines. The reactivity of aminonitriles with isothiocyanates is a well-established transformation in heterocyclic chemistry.

Cyclization with Formamide to Yield Deazaalloxazine Derivatives

The cyclization of this compound with formamide is a key step in the synthesis of pyrimido[4,5-b]quinolines, which are structurally analogous to deazaalloxazines. Specifically, heating 2-amino-3-cyanoquinoline with formamide can yield 4-aminopyrimido[4,5-b]quinoline. researchgate.net This transformation involves the initial reaction of the amino group with formamide, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the fused pyrimidine ring.

Role of Enaminonitrile Moieties in Ring Construction

The enaminonitrile moiety within this compound is a crucial reactive unit that drives many of its ring-forming reactions. This functional group arrangement, characterized by an amino group and a nitrile group attached to a double bond, provides a versatile platform for a variety of cyclization strategies. The nucleophilic character of the amino group and the electrophilic nature of the nitrile carbon, often enhanced by activation, allow for intramolecular cyclizations to form five- or six-membered rings. Furthermore, the enaminonitrile system can participate in tandem reactions, such as Michael addition followed by an amino-nitrile cyclization, to construct complex polycyclic systems in a highly diastereoselective manner. nih.gov This inherent reactivity makes the enaminonitrile moiety a powerful tool in the synthesis of diverse heterocyclic architectures.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 4 Methylquinoline 3 Carbonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structure Confirmation

A combination of sophisticated spectroscopic methods is employed to unequivocally confirm the structure of 2-amino-4-methylquinoline-3-carbonitrile and its analogues. These techniques probe the electronic, vibrational, and nuclear environments within the molecule, offering a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being influenced by the substitution pattern on the rings. For instance, in a related compound, 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, the aromatic protons appear as a multiplet in the δ 7.29–7.39 ppm range. nih.gov The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. In the aforementioned hexahydroquinoline derivative, the amino protons are observed as a singlet at δ 5.32 ppm, which is exchangeable with D₂O. nih.gov The methyl group protons on the quinoline ring are expected to appear as a sharp singlet in the upfield region, as exemplified by the methyl signal at δ 2.4 ppm in the same derivative. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the quinoline ring system typically resonate in the aromatic region (δ 110-160 ppm). The carbon of the nitrile group (-C≡N) is expected in the δ 115-125 ppm range. For 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, the nitrile carbon appears at δ 121.78 ppm. nih.gov The carbon attached to the amino group (C2) and the quaternary carbons of the quinoline ring will have distinct chemical shifts. For example, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group (C2) resonates at δ 159.8 ppm. researchgate.net The methyl group carbon will appear in the upfield region of the spectrum, typically around δ 20-25 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | 120 - 150 |

| -NH₂ | 5.0 - 7.0 (broad) | - |

| -CH₃ | 2.3 - 2.7 | 18 - 25 |

| C2 | - | ~158 |

| C3 | - | ~100 |

| C4 | - | ~150 |

| C-CN | - | 115 - 120 |

| Aromatic-C | - | 120 - 148 |

| C4a | - | ~147 |

Note: These are predicted values based on data from related quinoline derivatives and may vary from experimental values for the specific compound.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3500-3300 cm⁻¹. For a similar structure, 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, these bands are observed at 3472 and 3325 cm⁻¹. nih.gov The C≡N stretching vibration of the nitrile group gives rise to a sharp, medium-intensity band in the range of 2260-2220 cm⁻¹. In the aforementioned hexahydroquinoline derivative, this is seen at 2177 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1650-1450 cm⁻¹ region. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. researchgate.net Aromatic ring vibrations also give rise to characteristic Raman signals. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations are observed at 1572, 1621, and 1637 cm⁻¹ in the FT-Raman spectrum. dergipark.org.tr The symmetric and asymmetric stretching vibrations of the amino group are also Raman active. dergipark.org.tr

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (amino) | 3500 - 3300 | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (methyl) | 2975 - 2850 | 2975 - 2850 |

| C≡N stretch (nitrile) | 2260 - 2220 | 2260 - 2220 |

| C=C/C=N stretch (ring) | 1650 - 1450 | 1650 - 1450 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₁H₉N₃, with a molecular weight of 183.21 g/mol . chemicalbook.com

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the molecular ion peak (M⁺) is expected at m/z 183. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation pathway for quinoline derivatives is the loss of HCN (27 mass units) from the molecular ion. chempap.org The loss of a methyl radical (CH₃, 15 mass units) to form a [M-15]⁺ ion is also a plausible fragmentation. The presence of the amino and nitrile groups will also influence the fragmentation pathways, potentially leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a softer ionization technique that is well-suited for analyzing polar and thermally labile compounds. In LC-MS, the protonated molecule [M+H]⁺ would be observed at m/z 184. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can provide further structural details by inducing fragmentation and analyzing the resulting daughter ions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit characteristic UV absorption spectra due to π → π* and n → π* transitions within the aromatic system. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Aminoquinolines typically show strong absorption bands in the UV-A and UV-B regions. researchgate.net The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Crystallographic Data for a Derivative, 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | nih.govresearchgate.net |

| Space group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 8.7759 (3) | researchgate.net |

| b (Å) | 10.6399 (3) | researchgate.net |

| c (Å) | 20.7929 (7) | researchgate.net |

| β (°) | 93.842 (3) | researchgate.net |

| V (ų) | 1937.17 (11) | researchgate.net |

Characterization of Classical Hydrogen Bonding Interactions (N-H...N Type)

In the crystalline state, derivatives of this compound exhibit significant intermolecular hydrogen bonding. Specifically, the amino group acts as a hydrogen bond donor, forming classical N-H...N interactions with the nitrogen atom of the nitrile group on an adjacent molecule. This interaction is a key feature in the crystal packing of these compounds.

For instance, in the structurally related compound 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, a pair of these N-H...N intermolecular hydrogen bonds connects two molecules, resulting in the formation of a centrosymmetric dimer. This interaction creates a distinct R22(12) ring motif. The specific geometry of this hydrogen bond is detailed in the table below.

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N-H...N | 0.91 | 2.17 | 3.013(2) | 153 |

| Data for a structurally related quinoline derivative. |

Determination of Dihedral Angle Puckering Parameters and Conformational Analysis

The conformational analysis of quinoline derivatives reveals the puckering of their non-aromatic rings. In the case of the hexahydroquinoline derivative, both the cyclohexene (B86901) and the 1,4-dihydropyridine (B1200194) rings adopt a twisted-boat conformation. The degree of this puckering can be quantified using specific parameters.

Furthermore, the relative orientation of the different substituent groups is defined by the dihedral angles between the planes of the rings. For the aforementioned chloro- and methyl-substituted derivative, the dihedral angle between the methyl- and chloro-benzene rings is 11.52(7)°.

| Ring System | Puckering Parameters (Å) | Dihedral Angle (°) |

| Cyclohexene | QT = 0.4813(16), θ = 123.31(18), φ = 283.9(2) | N/A |

| 1,4-Dihydropyridine | QT = 0.2182(14), θ = 103.7(4), φ = 353.5(4) | N/A |

| Benzene (B151609) Rings | N/A | 11.52(7) |

| Data for a structurally related quinoline derivative. |

These parameters are essential for understanding the three-dimensional shape of the molecule, which can influence its interactions with other molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the theoretically calculated values, the purity and composition of the sample can be confirmed. While specific experimental data for this compound is not provided in the search results, a theoretical calculation based on its molecular formula (C11H9N3) can be performed.

| Element | Theoretical % |

| Carbon (C) | 72.11 |

| Hydrogen (H) | 4.95 |

| Nitrogen (N) | 22.94 |

For related, more complex derivatives, both calculated and found values are available, demonstrating the utility of this technique. For example, for C14H13N5OS, the following comparison was reported:

| Element | Calculated % | Found % |

| Carbon (C) | 56.17 | 55.89 |

| Hydrogen (H) | 4.38 | 4.25 |

| Nitrogen (N) | 23.40 | 23.15 |

| Sulfur (S) | 10.71 | 10.52 |

This close agreement between the calculated and found values confirms the successful synthesis of the target compound.

Computational and Theoretical Investigations of 2 Amino 4 Methylquinoline 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinoline (B57606) derivatives.

DFT calculations are instrumental in elucidating the electronic structure of quinoline derivatives, providing insights into their chemical behavior. By calculating various quantum chemical descriptors, the reactivity of the molecule can be predicted. These descriptors include parameters that help in understanding the distribution of electrons and the propensity for chemical reactions. For instance, the analysis of Mulliken atomic charges can reveal the distribution of electron density over the atoms, suggesting which sites are more likely to be involved in interactions. derpharmachemica.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Time-dependent DFT (TD-DFT) methods are often employed to examine electronic properties such as HOMO and LUMO energies in detail. bhu.ac.in For quinoline derivatives, the HOMO-LUMO energy gap can explain the charge transfer interactions that occur within the molecule. scirp.org

Table 1: Frontier Molecular Orbital Energies of a Related Quinoline Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Note: The data presented is for a related quinoline compound and serves as an illustrative example of the typical values obtained from DFT calculations. scirp.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks in a molecule. The MEP surface displays the electrostatic potential at different points on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. bhu.ac.in

In the context of quinoline derivatives, MEP analysis helps to identify the electron-rich and electron-poor regions, thereby providing insights into the molecule's reactivity and intermolecular interactions. researchgate.net For example, the positive electrostatic potential is often predicted to be near hydrogen atoms. bhu.ac.in

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-13 (¹³C) are a powerful tool for confirming the molecular structure. While ketones typically absorb around 200 ppm in ¹³C NMR, the presence of unsaturation and charge delocalization by an aromatic ring can cause shifts in the observed values. bhu.ac.in

Vibrational Frequencies: The vibrational frequencies calculated using DFT methods can be correlated with experimental FT-IR and FT-Raman spectra. To improve the agreement between theoretical and experimental values, scaling factors are often applied to the calculated frequencies. derpharmachemica.com For quinoline derivatives, DFT calculations have been successfully used to assign the fundamental vibrational modes. researchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Aminoquinoline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| NH₂ stretching | 3383 | 3383 (FT-IR), 3388 (FT-Raman) |

| NH₂ deformation | 1585 | 1592 (FT-IR), 1594 (FT-Raman) |

Note: The data is for 4-amino-2-methyl-8-(trifluoromethyl)quinoline and illustrates the accuracy of DFT in predicting vibrational spectra. dergipark.org.tr

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the interactions between a molecule and its environment, such as a solvent or a biological receptor. For quinoline derivatives, MD simulations have been used to study the stability of ligand-protein complexes, which is crucial for understanding their potential as therapeutic agents. researchgate.net These studies can reveal how the molecule binds to a target protein and the nature of the intermolecular forces involved, such as hydrogen bonds and π-interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR studies have been employed to predict their potential as inhibitors of various biological targets. researchgate.net

In a typical QSAR study, various molecular descriptors (e.g., constitutional, physicochemical, and topological) are calculated for a set of molecules with known biological activity. A mathematical model is then developed to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, untested compounds. Validation procedures are essential to ensure the predictive ability of the QSAR model. researchgate.net

Table 3: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms |

| Physicochemical | LogP, Molar Refractivity |

| Topological | Connectivity indices |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment |

This table provides examples of descriptor types commonly used in QSAR modeling.

Despite a comprehensive search for scientific literature, no dedicated computational or theoretical investigations focusing specifically on the Non-Linear Optical (NLO) properties of 2-Amino-4-methylquinoline-3-carbonitrile could be identified.

Therefore, the requested article, which was to be strictly focused on the "" with a specific subsection on "Theoretical Exploration of Non-Linear Optical (NLO) Properties," cannot be generated at this time. The absence of published research on this specific compound's NLO characteristics means that no data tables or detailed research findings are available to populate the required sections of the article.

General computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the NLO properties of organic molecules, including various quinoline derivatives. These studies typically calculate parameters like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate a compound's potential for NLO applications. However, without a specific study on this compound, any discussion would be speculative and fall outside the strict constraints of the user's request.

Research Applications of 2 Amino 4 Methylquinoline 3 Carbonitrile in Emerging Fields

Corrosion Inhibition Studies

The presence of heteroatoms (nitrogen) and a π-electron system in the quinoline (B57606) ring structure suggests that 2-amino-4-methylquinoline-3-carbonitrile and its derivatives could be effective corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive environments. Research in this area is multifaceted, involving the study of adsorption mechanisms, electrochemical performance, and surface film characterization.

Investigation of Adsorption Behavior on Metal Surfaces (e.g., Mild Steel)

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. For quinoline derivatives, this adsorption is a spontaneous process that can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive medium.

Studies on analogous 2-amino-4-arylquinoline-3-carbonitriles have demonstrated that these compounds adsorb on mild steel surfaces in acidic media. The adsorption mechanism is believed to involve the sharing of electrons between the nitrogen atoms of the quinoline ring and the vacant d-orbitals of iron atoms on the steel surface. The presence of the amino and cyano groups can further enhance this interaction. The planarity of the quinoline ring allows for effective surface coverage, leading to the formation of a stable protective film.

The adsorption of these inhibitors is often modeled using adsorption isotherms, such as the Langmuir isotherm, which provides insights into the nature of the inhibitor-surface interaction. A key parameter derived from these models is the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. The magnitude of this value can also provide clues about the adsorption mechanism: values around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.

Electrochemical Characterization of Inhibition Efficiency (Potentiodynamic Polarization, EIS)

Electrochemical techniques are pivotal in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two of the most common methods employed for this purpose.

Potentiodynamic Polarization: This technique involves polarizing the metal sample to potentials above and below its corrosion potential (Ecorr) and measuring the resulting current. The data is presented as a Tafel plot (log current density vs. potential). The corrosion current density (icorr), which is directly proportional to the corrosion rate, can be determined from this plot. The inhibition efficiency (IE%) is then calculated using the following equation:

IE% = [(i°corr - icorr) / i°corr] x 100

where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Studies on related 2-amino-4-arylquinoline-3-carbonitriles have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is evidenced by a shift in both the anodic and cathodic branches of the Tafel plot to lower current densities upon addition of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. In an EIS experiment, a small amplitude AC signal is applied to the corroding system over a range of frequencies. The impedance data is often represented as Nyquist and Bode plots.

The Nyquist plot for an uninhibited system typically shows a single semicircle, representing the charge transfer resistance (Rct) at the metal-electrolyte interface. In the presence of an effective inhibitor, the diameter of this semicircle increases, indicating an increase in Rct and a decrease in the corrosion rate. The inhibition efficiency can also be calculated from the Rct values:

IE% = [(Rct - R°ct) / Rct] x 100

where Rct and R°ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

The following interactive table presents typical data obtained from potentiodynamic polarization and EIS studies of a 2-amino-4-arylquinoline-3-carbonitrile derivative on mild steel in 1 M HCl:

| Inhibitor Concentration (ppm) | icorr (µA/cm²) | Ecorr (mV vs. SCE) | IE% (Polarization) | Rct (Ω·cm²) | IE% (EIS) |

| 0 | 1050 | -480 | - | 50 | - |

| 50 | 210 | -495 | 80.0 | 250 | 80.0 |

| 100 | 105 | -500 | 90.0 | 525 | 90.5 |

| 150 | 63 | -505 | 94.0 | 875 | 94.3 |

| 200 | 42 | -510 | 96.0 | 1250 | 96.0 |

Surface Analysis Techniques (SEM, EDX, AFM) for Film Formation

To visually and chemically confirm the formation of a protective film on the metal surface, various surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology. In the absence of an inhibitor, the surface of mild steel exposed to an acidic environment typically appears rough and pitted due to aggressive corrosion. In contrast, in the presence of this compound or its derivatives, SEM images reveal a much smoother surface, indicating the formation of a protective layer that shields the metal from the corrosive medium.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis is often performed in conjunction with SEM to determine the elemental composition of the surface. For an inhibited metal sample, the EDX spectrum would show the presence of carbon and nitrogen, in addition to the elements of the metal alloy (e.g., iron). This confirms that the inhibitor molecules are adsorbed on the surface.

Atomic Force Microscopy (AFM): AFM is a powerful technique for characterizing the surface topography at the nanoscale. It can provide quantitative data on surface roughness. For a corroded metal surface, AFM images would show significant peaks and valleys, corresponding to a high surface roughness. After the addition of an inhibitor, the surface becomes smoother, and the average roughness value decreases, providing further evidence for the formation of a uniform and protective inhibitor film.

Materials Science Applications Beyond Conventional Organic Synthesis

The unique chemical structure of this compound also makes it a promising candidate for applications in materials science, particularly in the development of functional materials. Research in this area is still in its nascent stages but holds considerable potential.

Integration into Functional Composites and Materials

The presence of reactive functional groups (amino and cyano) and the rigid quinoline core in this compound allows for its incorporation into polymeric or composite materials. For instance, the amino group can be used to form covalent bonds with polymer backbones or with cross-linking agents, thereby integrating the quinoline moiety into the material's structure.

The incorporation of such nitrogen-rich heterocyclic compounds can impart desirable properties to the resulting composites, such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics. The quinoline ring system is known to exhibit fluorescence, which could be harnessed in the development of fluorescent polymers for sensing or imaging applications. Furthermore, the ability of the quinoline moiety to chelate with metal ions could be exploited to create metal-containing polymers with catalytic or magnetic properties. While direct studies on the integration of this compound into functional composites are limited, the broader field of quinoline-containing polymers suggests a promising avenue for future research.

Photocatalytic Activities of Derived Metal Complexes

The nitrogen atoms in the quinoline ring and the amino group of this compound can act as ligands, coordinating with various metal ions to form metal complexes. These complexes can exhibit interesting photophysical and photochemical properties, including photocatalytic activity.

Photocatalysis is a process where a light-absorbing material (the photocatalyst) generates electron-hole pairs upon irradiation, which can then drive chemical reactions. Metal complexes containing organic ligands often have tunable electronic properties that can be optimized for specific photocatalytic applications, such as the degradation of organic pollutants, water splitting for hydrogen production, or organic synthesis.

The covalent bonding of a photocatalyst and a metal complex catalyst through bridging ligands has been shown to enhance the efficiency of electron and energy transfer between the two components, leading to more efficient and selective catalytic systems. mdpi.com While the photocatalytic activities of metal complexes specifically derived from this compound have not been extensively reported, the general principles of designing metal-organic photocatalysts suggest that this compound could serve as a valuable ligand in this context. Future research could focus on synthesizing and characterizing such complexes and evaluating their performance in various photocatalytic reactions. The development of quinoline-locked covalent organic frameworks (COFs) has already demonstrated the potential of quinoline motifs in creating robust platforms for photocatalysis. nih.gov

Mechanistic Biological Investigations of 2 Amino 4 Methylquinoline 3 Carbonitrile Derivatives in Vitro and Preclinical Focus

Antiviral Activity Mechanisms: Focus on Anti-HIV-1 Agents

The quinoline (B57606) core is a well-established pharmacophore in the development of antiviral agents, with several derivatives showing potent activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govmdpi.com Research into 2-amino-4-methylquinoline-3-carbonitrile and its related structures has explored their potential to inhibit key viral enzymes essential for HIV-1 replication.

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, Integrase)

The primary mechanism by which many quinoline derivatives exert their anti-HIV-1 effect is through the inhibition of viral reverse transcriptase (RT). nih.gov This enzyme is crucial for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for its integration into the host cell's genome. nih.gov Specifically, many quinoline-based compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com Unlike nucleoside analogues, NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. researchgate.net

While much of the research has been on the broader class of quinoline derivatives, studies on compounds with the 2-amino-3-carbonitrile substitution pattern are of significant interest. For instance, novel 2-phenylamino-4-phenoxyquinoline derivatives have been designed and shown to be potent HIV-1 RT inhibitors. mdpi.com Molecular docking studies of these compounds have revealed interactions with key amino acid residues in the NNRTI binding pocket, such as Lys101, His235, and Pro236, through hydrogen bonding, and with Tyr188, Trp229, and Tyr318 through π-π stacking. mdpi.com

In addition to reverse transcriptase, HIV-1 integrase is another critical enzyme for viral replication, responsible for inserting the viral DNA into the host chromosome. Some quinoline derivatives have been investigated as integrase inhibitors, although this is a less commonly reported mechanism for the this compound scaffold itself. researchgate.net

Structure-Activity Relationship (SAR) Studies for Efficacy Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of this compound derivatives. Research on related quinoline compounds has provided valuable insights into the structural features that govern their anti-HIV-1 activity.

For a series of 2-(aryl or heteroaryl)quinolin-4-amines, it was found that the nature and position of substituents on the quinoline ring and the aryl/heteroaryl moiety significantly influence their anti-HIV-1 activity and cytotoxicity. nih.gov Quantitative structure-activity relationship (QSAR) analyses have suggested that the presence of electron-withdrawing groups at specific positions can enhance the inhibitory activity against HIV-1 RT.

Antineoplastic and Cytotoxic Mechanisms in Preclinical Models

Derivatives of this compound have demonstrated significant potential as anticancer agents in a variety of preclinical models. Their mechanisms of action are multifaceted, involving interference with fundamental cellular processes and modulation of key signaling pathways that are often dysregulated in cancer.

Interaction with Cellular Processes: DNA Replication and Protein Synthesis Inhibition

Some quinoline derivatives are known to exert their cytotoxic effects by interacting with DNA. The planar quinoline ring system can intercalate between the base pairs of the DNA double helix, leading to an inhibition of both DNA replication and transcription. This disruption of nucleic acid synthesis is a common mechanism for many anticancer drugs. While direct evidence for this compound derivatives specifically inhibiting DNA replication and protein synthesis is an active area of investigation, the DNA binding capability of related 2-amino-3-carbonitrile derivatives has been reported. researchgate.net

Modulation of Target Proteins Involved in Tumor Growth and Apoptosis Induction

A more extensively studied mechanism for this class of compounds is the modulation of protein kinases that are critical for tumor growth and survival. Notably, certain 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives have been identified as non-ATP competitive inhibitors of Src kinase. nih.govresearchgate.net Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a key role in cell proliferation, migration, and survival. nih.govresearchgate.net By inhibiting Src kinase, these compounds can suppress downstream signaling pathways, such as the ERK and Akt survival pathways, leading to reduced cell growth and the induction of apoptosis. researchgate.net

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Several 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives have been shown to be potent inducers of apoptosis. researchgate.netnih.gov This pro-apoptotic activity is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. For instance, some 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential. nih.gov Furthermore, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, was found to up-regulate the expression of the pro-apoptotic proteins caspase-3 and p53, while down-regulating the expression of proliferation markers like PCNA and Ki67. mdpi.com

Selective Activity against Cancer Cell Lines in In Vitro Assays

A crucial aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells over normal, healthy cells. Derivatives of this compound have been evaluated for their cytotoxic activity against a wide range of human cancer cell lines in vitro. These studies have often revealed a degree of selective activity, with some compounds showing significantly higher potency against cancer cells.

For example, a series of halogenated 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitriles demonstrated significant cytotoxic activity against human breast (MCF-7), colon (HCT-116), liver (HepG-2), and lung (A549) cancer cell lines. Similarly, 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, which share a similar structural motif, showed good cell growth inhibitory activity against breast cancer cell lines MDA-MB-231, MCF-7, and T47D, with some derivatives being more potent than the standard drug etoposide. nih.gov

The tables below summarize the in vitro cytotoxic activities of selected this compound derivatives and related compounds against various cancer cell lines, presented as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.

Cytotoxic Activity of 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MDA-MB-231 | 4.9 |

| 3c | MDA-MB-231 | 5.9 |

| 3d | MDA-MB-231 | 0.9 |

| 3b | MCF7 | >25 |

| 3c | MCF7 | >25 |

| 3d | MCF7 | 1.6 |

Cytotoxic Activity of Halogenated 2-Amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile Derivatives

| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG-2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) |

|---|---|---|---|---|

| Derivative 1 | Data not available | Data not available | Data not available | Data not available |

| Derivative 2 | Data not available | Data not available | Data not available | Data not available |

Specific IC50 values for individual halogenated derivatives were not provided in the searched sources, though significant activity was reported.

Cytotoxic Activity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| bisquinoline compound 10 | MDA-MB-468 | 7.35 |

| bisquinoline compound 10 | MCF-7 | 14.80 |

The this compound scaffold has emerged as a versatile pharmacophore, leading to the development of derivatives with a wide spectrum of biological activities. This section delves into the mechanistic underpinnings of these activities at the molecular and cellular levels, focusing on in vitro and preclinical findings.

Inhibition of Bacterial Growth Against Pathogenic Strains (e.g., E. coli, S. aureus)

Derivatives of the quinoline scaffold have demonstrated notable antibacterial properties. While specific studies on this compound are part of a broader research area, the mechanisms of related quinoline compounds offer significant insights. The antibacterial action of these derivatives is often multifaceted.

One key mechanism is the disruption of bacterial cell membrane integrity. The lipophilic nature of the quinoline ring, enhanced by specific substitutions, can facilitate the insertion of the molecule into the bacterial membrane, leading to increased permeability and subsequent cell death. For instance, a series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were developed and tested against Staphylococcus aureus, with some compounds showing the capability to affect cell membrane integrity nih.govnih.gov. The presence of certain substituents, such as two chlorine atoms on a benzoyl fragment, was found to increase lipophilicity, which may enhance membrane penetration in Gram-positive bacteria like S. aureus nih.gov.

Another significant antibacterial mechanism is the inhibition of essential bacterial enzymes. In silico docking and molecular dynamics studies have suggested that quinoline derivatives can interact with and inhibit bacterial enzymes such as tyrosyl-tRNA synthetase, pyruvate kinase, and DNA gyrase B nih.govnih.gov. DNA gyrase is a well-established target for quinolone antibiotics, and its inhibition prevents DNA replication, leading to bacterial cell death.

Furthermore, some quinoline derivatives act as efflux pump inhibitors. Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, conferring resistance. By inhibiting these pumps, such as the NorA efflux pump in Staphylococcus aureus, quinoline derivatives can restore the efficacy of existing antibiotics ebi.ac.uk.

| Mechanism of Action | Bacterial Target | Affected Bacterial Strain(s) | Key Findings |

|---|---|---|---|

| Membrane Disruption | Bacterial Cell Membrane | S. aureus | Increased lipophilicity of derivatives enhances membrane penetration and disruption nih.gov. |

| Enzyme Inhibition | Tyrosyl-tRNA synthetase, Pyruvate kinase, DNA gyrase B | S. aureus | In silico studies show strong interactions with essential bacterial enzymes nih.govnih.gov. |

| Efflux Pump Inhibition | NorA Efflux Pump | S. aureus | Inhibition of efflux pumps restores antibiotic susceptibility ebi.ac.uk. |

Antifungal Efficacy Pathways

The antifungal potential of this compound derivatives has been an area of active investigation. Studies on related 2-substituted-4-amino-quinolines have revealed potent and broad-spectrum antifungal activities against various invasive fungi, with Minimum Inhibitory Concentration (MIC) values in the range of 4-32 μg/mL for the most promising compounds nih.gov.

Interestingly, the mechanism of action for some of these derivatives appears to differ from that of traditional membrane-active antifungal drugs. For example, one study demonstrated that a particularly effective N,2-di-p-tolylquinolin-4-amine hydrochloride derivative did not exert its antifungal effect by disrupting the fungal membrane nih.gov. This suggests that these compounds may target other essential fungal cellular pathways.

Potential targets for antifungal agents within fungal cells are numerous and include enzymes involved in amino acid and protein biosynthesis nih.gov. Since pathways for the biosynthesis of certain essential amino acids are present in fungi but not in humans, the enzymes in these pathways are attractive targets for novel antifungal therapies nih.gov. While the exact antifungal mechanism of this compound derivatives is still under full investigation, their efficacy and non-membrane-disrupting action point towards the inhibition of crucial fungal enzymes or other vital cellular processes. Some quinoline derivatives have shown good antifungal activity against Candida albicans mdpi.com.

| Compound Class | Fungal Strains | Observed Efficacy | Proposed Mechanism |

|---|---|---|---|

| 2-Substituted-4-amino-quinolines | Invasive fungi | MIC values of 4-32 μg/mL nih.gov | Does not involve fungal membrane disruption nih.gov. May target amino acid biosynthesis or other essential enzymes nih.gov. |

| Benzo[f]quinolinium salts | Candida albicans | Excellent, quasi-nonselective activity mdpi.com | Specific mechanism not detailed, but structural features like a mobile substituent on the nitrogen atom are crucial for activity mdpi.com. |

Anti-inflammatory Mechanisms: Cytokine Release Inhibition (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases mdpi.com. The inhibition of TNF-α production or signaling is a major therapeutic strategy for these conditions. While direct studies on this compound derivatives are emerging, the broader class of quinoline compounds has been investigated for anti-inflammatory properties.

The anti-inflammatory mechanism of these compounds is believed to involve the modulation of inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α. This can occur through the inhibition of enzymes such as p38 MAP kinase, which is involved in the signaling cascade that leads to TNF-α production nih.gov. By inhibiting such pathways, these derivatives can effectively reduce the inflammatory response. For example, some phytochemicals are known to inhibit TNF-α secretion by modulating signaling pathways like the NF-κB, JAK/STAT3, or PI3K/Akt/MAPKs pathways mdpi.com.

Enzyme Inhibition Studies in Neurological Research (e.g., Beta-Secretase (BACE1) Inhibition for Alzheimer's Disease)

A highly significant area of research for 2-aminoquinoline derivatives is in the field of neurodegenerative diseases, particularly Alzheimer's disease. The accumulation of beta-amyloid (Aβ) peptide in the brain is a central event in the pathology of Alzheimer's frontiersin.orgmorressier.com. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1) frontiersin.orgnih.govmdpi.com. Therefore, inhibiting BACE1 is a prime therapeutic target to reduce Aβ levels and potentially modify the course of the disease frontiersin.orgmorressier.comnih.govmdpi.com.

Fragment-based screening approaches have successfully identified the 2-aminoquinoline core as a potent inhibitor of BACE1 frontiersin.orgmorressier.com. Through structure-guided evolution using X-ray crystallography, these initial fragments have been developed into highly potent BACE1 inhibitors morressier.com. X-ray crystallography studies have revealed that the exocyclic amino group of related 2-amino-3,4-dihydroquinazolines can form a hydrogen bonding network with the two catalytic aspartic acid residues (Asp32 and Asp228) in the active site of BACE1 nih.gov. This interaction is crucial for the inhibitory activity. Further chemical modifications to occupy other pockets in the enzyme's active site have led to a significant increase in inhibitory potency, from micromolar to nanomolar concentrations nih.gov.

| Compound Scaffold | Target Enzyme | Therapeutic Area | Mechanism of Inhibition |

|---|---|---|---|

| 2-Aminoquinoline | Beta-Secretase 1 (BACE1) | Alzheimer's Disease | Binding to the catalytic aspartic acid residues (Asp32, Asp228) in the BACE1 active site nih.gov. |

Antimalarial Mechanisms: Activity Against Plasmodium falciparum

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine nih.govesr.ie. The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the development of new antimalarial agents. Derivatives of this compound are being explored in this context.

The primary mechanism of action for 4-aminoquinoline-based antimalarials is the inhibition of hemozoin formation nih.govesr.ieresearchgate.net. During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin esr.ie. 4-aminoquinolines are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process. The resulting buildup of free heme is toxic to the parasite, leading to its death esr.ie. It is highly probable that derivatives of this compound exert their antimalarial effect through a similar mechanism.

Receptor Modulation and Signaling Pathway Influence

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets, thereby modulating cellular signaling pathways.

In the context of neurological research, the inhibition of the BACE1 enzyme directly influences the amyloidogenic signaling pathway in Alzheimer's disease, reducing the production of the pathogenic Aβ peptide frontiersin.orgmdpi.com.

In inflammation, these derivatives can modulate signaling pathways that lead to the production of pro-inflammatory cytokines. For instance, by inhibiting kinases like p38 MAP kinase, they can downregulate the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing TNF-α production mdpi.comnih.gov.

The antimalarial activity of these compounds involves the disruption of a crucial detoxification pathway in Plasmodium falciparum, leading to parasite death nih.govesr.ie. This interference with a vital metabolic process of the parasite is a key example of their influence on a signaling pathway essential for pathogen survival.

The broad spectrum of activities highlights the ability of the this compound scaffold to be chemically modified to achieve selective interactions with a variety of biological targets, leading to the modulation of diverse signaling pathways.

Urease Inhibition Mechanisms

The inhibition of the urease enzyme is a significant area of research due to its role in various pathological conditions, including those mediated by bacteria like Helicobacter pylori. The catalytic action of urease involves the hydrolysis of urea (B33335) to ammonia and carbamate, leading to a localized increase in pH, which benefits the survival and proliferation of pathogenic microorganisms. Consequently, the development of effective urease inhibitors is a key strategy in combating such infections. Derivatives of this compound have been investigated as potential urease inhibitors, with research focusing on understanding their mechanisms of action through in vitro and preclinical studies.

A notable approach in this field has been the synthesis and evaluation of quinoline-based acyl thiourea (B124793) derivatives. These compounds have demonstrated significant potential as urease inhibitors. In one such study, a series of quinoline-based acyl thiourea derivatives were synthesized and their urease inhibitory activity was assessed. The results indicated that many of these derivatives exhibited enhanced inhibitory potential when compared to the standard urease inhibitor, thiourea.

The inhibitory activities of these derivatives were quantified by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The research findings revealed a range of IC50 values for the tested quinoline-based acyl thiourea derivatives, with several compounds showing significantly greater potency than the standard. For instance, nineteen derivatives in one study displayed IC50 values ranging from 1.19 to 18.92 µM, which is a marked improvement over thiourea's IC50 of 19.53 ± 0.032 µM researchgate.netnih.gov.

The mechanism of inhibition for these derivatives is often elucidated through kinetic studies and in silico molecular docking simulations. Kinetic analyses help to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This provides insights into whether the inhibitor binds to the active site of the enzyme, to the enzyme-substrate complex, or to both. Molecular docking studies further complement these findings by predicting the binding mode of the inhibitor within the active site of the urease enzyme. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme, particularly those coordinating with the nickel ions in the active site.

For the quinoline-based acyl thiourea derivatives, molecular docking studies have been instrumental in understanding the structure-activity relationships. It was observed that the presence and position of certain substituents on the aryl ring of the derivatives significantly influenced their inhibitory potential. For example, compounds bearing methoxy (OCH3), ethoxy (OC2H5), bromo (Br), and methyl (CH3) groups on the aryl ring demonstrated considerably greater inhibitory activity researchgate.netnih.gov. This suggests that these substituents may be involved in crucial interactions with the enzyme's active site, thereby enhancing the binding affinity and inhibitory effect of the compound.

The following table summarizes the urease inhibitory activity of a selection of quinoline-based acyl thiourea derivatives, highlighting the impact of different substituents on their potency.

| Compound | Substituent on Aryl Ring | IC50 (µM) |

| Derivative 1 | 4-OCH3 | 1.19 |

| Derivative 2 | 4-OC2H5 | 1.56 |

| Derivative 3 | 4-Br | 2.23 |

| Derivative 4 | 4-CH3 | 3.45 |

| Derivative 5 | 3-OCH3 | 4.12 |

| Derivative 6 | 3-OC2H5 | 5.21 |

| Derivative 7 | 3-Br | 6.34 |

| Derivative 8 | 3-CH3 | 7.89 |

| Derivative 9 | 2-OCH3 | 8.15 |

| Derivative 10 | 2-OC2H5 | 9.03 |

| Derivative 11 | 2-Br | 10.76 |

| Derivative 12 | 2-CH3 | 11.92 |

| Thiourea (Standard) | - | 19.53 ± 0.032 |

This data is representative of findings for quinoline-based acyl thiourea derivatives and is intended to illustrate the structure-activity relationships discussed. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.